

Application Note: Quantitative Analysis of Ondansetron in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Aumitin*

Cat. No.: *B1666130*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the extraction and quantification of Ondansetron from human plasma using a liquid-liquid extraction (LLE) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ondansetron is a potent 5-HT₃ receptor antagonist widely used as an antiemetic, particularly for preventing nausea and vomiting induced by chemotherapy and radiotherapy.^{[1][2]} Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic, bioequivalence, and clinical monitoring studies.^{[3][4]} The described protocol is optimized for high sensitivity, specificity, and reproducibility, making it suitable for regulated bioanalysis.

Principle

This method isolates Ondansetron and a stable isotope-labeled internal standard (IS), Ondansetron-D₃, from human plasma via liquid-liquid extraction. The procedure involves alkalization of the plasma sample to ensure Ondansetron is in its non-ionized form, followed by extraction into an organic solvent. After separation and evaporation of the organic phase, the residue is reconstituted and analyzed by reverse-phase LC-MS/MS. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.^{[4][5]}

Materials and Reagents

- Analytes and Standards:
 - Ondansetron Hydrochloride (purity >99%)[3]
 - Ondansetron-D3 (Internal Standard, IS)[3]
- Solvents and Chemicals (LC-MS Grade or higher):
 - Acetonitrile[3]
 - Methanol[5]
 - Ethyl Acetate[5]
 - Water (18 MΩ·cm)
 - Ammonium Formate (≥99%)[6]
 - Formic Acid (≥99.0%)[6]
 - Sodium Hydroxide or Borate Buffer (for pH adjustment)[1][3]
- Biological Matrix:
 - Blank Human K3EDTA Plasma[3]
- Labware and Equipment:
 - Calibrated pipettes and tips
 - 1.5 mL polypropylene microcentrifuge tubes
 - Vortex mixer
 - Centrifuge (capable of >15,000 x g)[6]
 - Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)

- LC-MS/MS System (e.g., Sciex QTRAP 6500+ or equivalent)[3]
- Analytical Column (e.g., Gemini C18, 5 μ m, 50 x 4.6 mm)[6]

Experimental Protocols

Preparation of Stock and Working Solutions

- Ondansetron Stock Solution (1 mg/mL): Accurately weigh and dissolve Ondansetron standard in acetonitrile to prepare a 1 mg/mL stock solution.[3]
- Internal Standard Stock Solution (0.1 mg/mL): Prepare a 0.1 mg/mL stock solution of Ondansetron-D3 in acetonitrile.[3][6]
- Working Solutions: Prepare serial dilutions of the Ondansetron stock solution in acetonitrile/water (50:50, v/v) to create working solutions for calibration curve standards and quality controls (QCs).[6]
- IS Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 25 ng/mL.[3] Note: All stock and working solutions should be stored at -20°C and protected from light.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for a 200 μ L plasma sample volume.[5]

- Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice. Vortex gently to ensure homogeneity.
- Aliquoting: Pipette 200 μ L of each plasma sample into a clean 1.5 mL microcentrifuge tube.
- Internal Standard Addition: Add 25 μ L of the IS working solution (e.g., 25 ng/mL Ondansetron-D3) to all tubes except for blank matrix samples.
- Alkalinization: Add 50 μ L of 1N sodium hydroxide solution or a suitable alkaline buffer (e.g., Borate Buffer, pH 9) to each tube to raise the sample pH.[1][5] Vortex briefly.
- Extraction: Add 1 mL of ethyl acetate to each tube.[5]

- **Mixing:** Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
- **Phase Separation:** Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[6]
- **Supernatant Transfer:** Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
- **Evaporation:** Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
- **Reconstitution:** Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 55:45 v/v, 10 mM ammonium formate with 0.1% formic acid in water:acetonitrile with 0.1% formic acid). [6] Vortex for 30 seconds.
- **Final Centrifugation:** Centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.
- **Transfer and Injection:** Transfer the supernatant to an HPLC vial and inject 2 µL into the LC-MS/MS system.[6]

LC-MS/MS Instrument Parameters (Example)

- **LC System:**
 - **Column:** Gemini C18 (5 µm; 50 × 4.6 mm)[6][7]
 - **Mobile Phase A:** 10 mM Ammonium Formate with 0.1% Formic Acid in Water[6][7]
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile[6][7]
 - **Flow Rate:** 0.6 mL/min[6][7]
 - **Gradient:** Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B.[6][7]
 - **Injection Volume:** 2 µL[6]
- **MS System:**

- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions:
 - Ondansetron: Precursor Ion (Q1) m/z 294.2 → Product Ion (Q3) m/z 170.2[4]
 - Ondansetron-D3 (IS): Optimized based on infusion; expected Q1 m/z 297.2

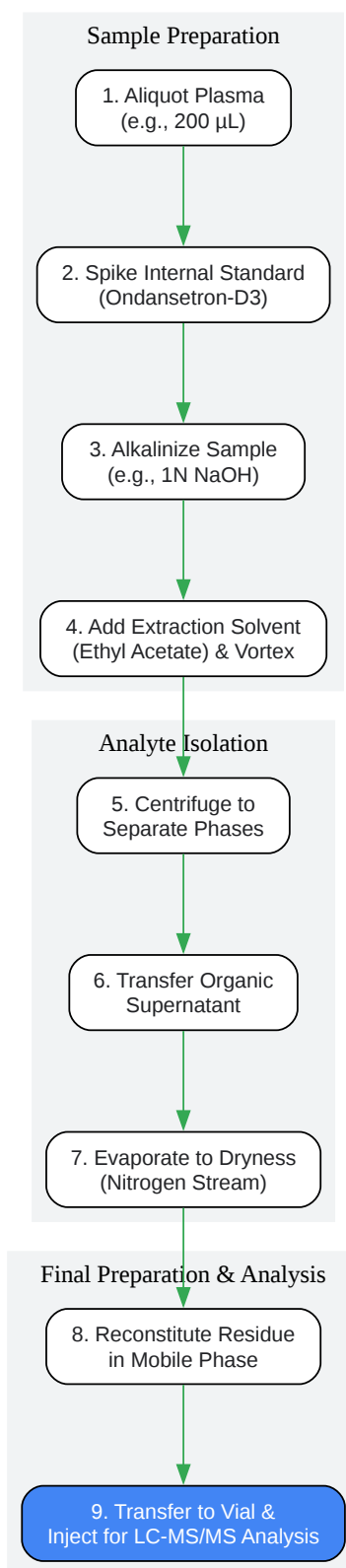
Data Summary

The following table summarizes typical quantitative performance metrics for Ondansetron analysis in human plasma/serum reported in the literature using various extraction techniques.

Parameter	Method	Value	Reference
Lower Limit of Quantification (LLOQ)	LLE	0.10 - 0.25 ng/mL	[3][5]
PPT	10 ng/mL	[6][7]	
SPE	~1 ng/mL	[8]	
Linearity Range	LLE	0.10 - 350 ng/mL	[3][5]
SPE	1 - 500 ng/mL	[8]	
Recovery	SPE	>90%	[8]
Inter-Assay Precision (%CV)	LLE	5.6% - 12.3%	[5]
Inter-Assay Accuracy (%Bias)	LLE	Within ± 7.1% (100.4% - 107.1%)	[5]

Visualized Workflow

Logical Workflow for Ondansetron Sample Preparation



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Liquid-Liquid Extraction (LLE) workflow for Ondansetron from plasma samples.

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